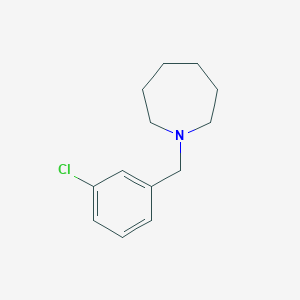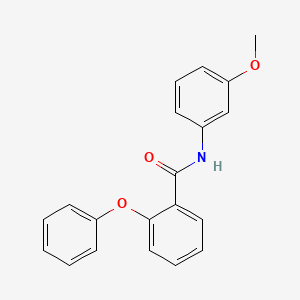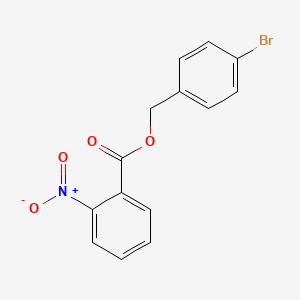![molecular formula C16H15N3O4 B5825408 N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5825408.png)
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group attached to a benzene ring, an amide linkage, and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-[(4-methylphenyl)amino]-2-oxoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: Formation of N-{2-[(4-aminophenyl)amino]-2-oxoethyl}-4-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-carboxybenzamide.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide linkage and substituted phenyl group contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide: Similar structure with a methoxy group instead of a methyl group.
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-nitrobenzamide: Contains a chlorine atom on the phenyl ring.
N-{2-[(4-aminophenyl)amino]-2-oxoethyl}-4-nitrobenzamide: The nitro group is reduced to an amino group.
Uniqueness
N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the nitro group and the amide linkage also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-(4-methylanilino)-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-2-6-13(7-3-11)18-15(20)10-17-16(21)12-4-8-14(9-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSXARPEJHZHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
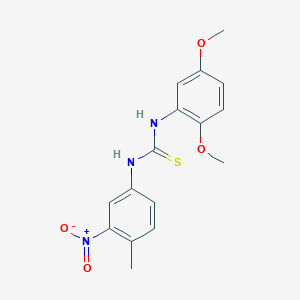
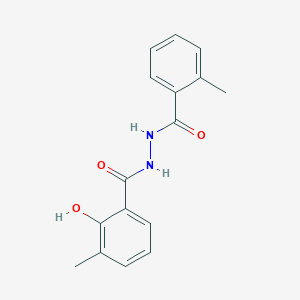

![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5825362.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5825366.png)
![4-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5825367.png)
![N-(tert-butyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5825369.png)
![3-(3-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5825377.png)
![2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5825388.png)
![Ethyl 5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B5825395.png)
